2-Amino-3-ethylquinoline hydrochloride
Overview
Description
2-Amino-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl and a molecular weight of 208.69 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethylquinoline hydrochloride typically involves the following steps:
Formation of Quinoline Derivative: The starting material, quinoline, undergoes a series of reactions to introduce the ethyl group at the 3-position.
Amination: The quinoline derivative is then subjected to amination to introduce the amino group at the 2-position.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the aminated compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinolines and hydroxylated quinolines.
Scientific Research Applications
2-Amino-3-ethylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-ethylquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Chloro-3-ethylquinoline
Ethyl 3-aminohexanoate hydrochloride
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride
Ethyl 3-amino-2-p-tolylpropanoate hydrochloride
Properties
IUPAC Name |
3-ethylquinolin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12;/h3-7H,2H2,1H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXQCLOGDJEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656592 | |
Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170053-53-8 | |
Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-ethylquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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